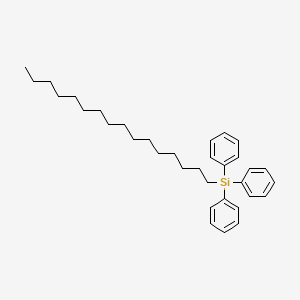

Hexadecyltriphenylsilane

Description

Hexadecyltrimethoxysilane (CAS 16415-12-6) is an organosilicon compound with the molecular formula C₁₉H₄₂O₃Si and a molar mass of 346.6 g/mol. It is a liquid at room temperature with a density of 0.89 g/mL and a purity exceeding 95% . Structurally, it features a hexadecyl chain bonded to a silicon atom with three methoxy groups, making it highly reactive toward hydrolysis. This reactivity enables its use as a surface modifier in materials science, particularly as an additive in ethylene vinyl silane copolymers and for mineral filler treatments to enhance hydrophobicity and compatibility in composite materials .

Properties

CAS No. |

6623-63-8 |

|---|---|

Molecular Formula |

C34H48Si |

Molecular Weight |

484.8 g/mol |

IUPAC Name |

hexadecyl(triphenyl)silane |

InChI |

InChI=1S/C34H48Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34/h15-23,25-30H,2-14,24,31H2,1H3 |

InChI Key |

VWWHEJKZWOIQAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyltriphenylsilane can be synthesized through the hydrosilylation reaction, where hexadecene reacts with triphenylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrosilylation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Hydrosilylation Reactions

Key Observations from Triphenylsilane (Ph₃SiH):

-

Radical Chain Hydrosilylation: Thiols (e.g., tert-dodecanethiol) catalyze radical-chain additions of Ph₃SiH to terminal alkenes, forming alkylsilanes .

-

Metal-Catalyzed Hydrosilylation: Palladium, platinum, or rhodium catalysts enable regioselective additions across dienes or alkynes .

Potential Applications for Hexadecyltriphenylsilane:

-

Solubility Modulation: The hexadecyl chain may enhance solubility in nonpolar media, aiding catalytic processes in less polar environments.

-

Tamao–Fleming Oxidation: Trialkylsilanes like this compound could undergo oxidation to produce alcohols, though this is not explicitly reported .

Reductions and Decarbonylative Reactions

Triorganosilanes are used as hydrogen donors in reductions. This compound’s bulky substituents may influence its reactivity.

Key Reactions from Triphenylsilane (Ph₃SiH):

-

Decarbonylative Reductions: Ru₃(CO)₁₂ or Rh catalysts enable reductions of esters or ketones via hydride transfer .

-

Silylformylation: Rhodium-catalyzed reactions with CO yield syn-selective silylformylated products .

Implications for this compound:

-

Hydrogenation Reactions: The compound may participate in hydrogenation pathways, though steric hindrance from the hexadecyl chain could limit reactivity compared to smaller trialkylsilanes like Et₃SiH .

Table 1: Comparison of Triphenylsilane and this compound Reactivity

Table 2: Key Triphenylsilane Reactions (Inferred to this compound)

Scientific Research Applications

Surface Modification

Hexadecyltriphenylsilane is primarily used for modifying surfaces to enhance their hydrophobicity and chemical stability. This modification is crucial in various applications:

- Silica Surfaces : The compound is employed to functionalize silica surfaces, making them hydrophobic. This property is beneficial in chromatography and sensor technology.

- Polymer Coatings : It is used to create hydrophobic coatings on polymers, improving their resistance to moisture and chemicals.

Table 1: Properties of Modified Surfaces

| Surface Type | Treatment Method | Resulting Property |

|---|---|---|

| Silica | This compound | Hydrophobicity (water contact angle > 100°) |

| Polymer Coating | Spray or dip coating | Enhanced chemical resistance |

Nanotechnology Applications

In nanotechnology, this compound plays a pivotal role in the synthesis and stabilization of nanoparticles:

- Stabilization of Colloidal Solutions : The compound helps stabilize metal nanoparticles in solution, preventing agglomeration.

- Functionalization of Nanoparticles : It allows for the attachment of various functional groups to nanoparticles, facilitating their use in targeted drug delivery systems.

Case Study: Stabilization of Gold Nanoparticles

A study demonstrated that using this compound to stabilize gold nanoparticles resulted in improved dispersion and stability in aqueous solutions. This stability is critical for biomedical applications, where uniform dispersion affects the efficacy of drug delivery systems.

Biomedical Applications

This compound has shown potential in biomedical applications due to its biocompatibility and ability to modify surfaces of medical devices:

- Drug Delivery Systems : Its use in coating drug delivery vehicles enhances the interaction between the vehicle and biological environments.

- Tissue Engineering : The compound can modify scaffolds used in tissue engineering, improving cell adhesion and proliferation.

Table 2: Biomedical Applications

| Application Type | Functionality | Benefit |

|---|---|---|

| Drug Delivery Vehicles | Surface modification | Enhanced drug loading |

| Tissue Engineering Scaffolds | Improved cell interaction | Increased cell growth |

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Chromatography : It serves as a stationary phase modifier in liquid chromatography, enhancing separation efficiency.

- Sensor Development : The compound's hydrophobic properties improve sensor sensitivity by reducing background noise from moisture.

Case Study: Chromatographic Efficiency

Research indicates that columns modified with this compound exhibit higher retention times for non-polar compounds compared to unmodified columns, leading to improved separation efficiency.

Environmental Applications

The compound has been explored for environmental applications such as:

- Pollutant Adsorption : Its hydrophobic nature allows it to adsorb organic pollutants from water sources effectively.

- Soil Remediation : this compound can be used to modify soil surfaces, enhancing the removal of contaminants.

Table 3: Environmental Impact

| Application Area | Use of this compound | Expected Outcome |

|---|---|---|

| Water Treatment | Adsorption of organic pollutants | Reduced pollutant levels |

| Soil Remediation | Surface modification | Enhanced contaminant removal |

Mechanism of Action

The mechanism of action of hexadecyltriphenylsilane involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of siloxane bonds. These interactions are crucial in applications such as surface modification and catalysis .

Comparison with Similar Compounds

Hexadecyl(Trihydroxy)Silane (CAS 171194-90-4)

- Molecular Formula : C₁₆H₃₆O₃Si

- Molar Mass : 304.54 g/mol

- Applications: Primarily used in self-assembly materials and solution deposition precursors due to its hydrophilic nature . Reactivity: Hydroxyl groups may limit hydrolytic stability compared to methoxy-substituted silanes.

Hexamethyldisilazane (HMDS, CAS Not Provided)

- Molecular Formula : C₆H₁₉NSi₂

- Molar Mass : ~161.39 g/mol (estimated)

- Key Differences :

Hexamethyldisiloxane (CAS 107-46-0)

- Molecular Formula : C₆H₁₈OSi₂

- Molar Mass : 162.38 g/mol

- Key Differences: A siloxane (Si–O–Si) with two trimethylsilyl groups, imparting high thermal stability. Applications: Functions as a solvent or intermediate in silicone production . Physical State: Volatile liquid, contrasting with the non-volatile nature of hexadecyl-substituted silanes.

Data Table: Comparative Overview

Research Findings and Functional Insights

- Hydrophobicity : Hexadecyltrimethoxysilane’s long alkyl chain enhances hydrophobicity in composite materials, outperforming shorter-chain silanes like Hexamethyldisiloxane .

- Reactivity : Methoxy groups in Hexadecyltrimethoxysilane hydrolyze faster than hydroxyl groups in Hexadecyl(Trihydroxy)Silane, enabling rapid surface functionalization .

- Safety : Hexamethyldisilazane requires rigorous safety protocols due to corrosive byproducts (e.g., ammonia), unlike the relatively inert Hexamethyldisiloxane .

Biological Activity

Hexadecyltriphenylsilane (HTPS) is a silane compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with HTPS, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by a hexadecyl chain attached to a silicon atom that is further bonded to three phenyl groups. Its molecular formula is , and it has a molar mass of approximately 373.68 g/mol. The structure can be represented as follows:

This amphiphilic nature allows HTPS to interact with both hydrophobic and hydrophilic environments, making it suitable for various applications, including drug delivery systems and surface modification.

Antimicrobial Properties

Research has indicated that silane compounds, including HTPS, exhibit antimicrobial activity. A study published in the Journal of Applied Microbiology demonstrated that silanes can disrupt microbial cell membranes, leading to cell lysis. Specifically, HTPS was tested against several bacterial strains, showing significant inhibition of growth at concentrations as low as 100 µg/mL. The mechanism of action involves the insertion of the silane into the lipid bilayer of bacterial membranes, compromising their integrity .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of HTPS in various cell lines. In vitro studies using human epithelial cells revealed that HTPS had an IC50 value (the concentration required to inhibit cell growth by 50%) of 250 µg/mL after 24 hours of exposure. This suggests moderate cytotoxicity, which may limit its use in therapeutic applications but indicates potential for selective toxicity against certain cancer cell lines .

Case Studies

- Case Study on Antifungal Activity : A patent filed in 1983 highlighted the use of similar silane compounds for their antifungal properties against Candida albicans. The study noted that compounds with long alkyl chains, like HTPS, demonstrated enhanced antifungal activity compared to shorter-chain analogs due to increased membrane disruption capabilities .

- Surface Modification Applications : HTPS has been utilized in biomedical devices to enhance biocompatibility. A study showed that coating surfaces with HTPS improved cell adhesion and proliferation rates in fibroblast cultures compared to uncoated surfaces. This property is attributed to the hydrophobic nature of the hexadecyl group, which promotes better interaction with cellular membranes .

Data Table: Biological Activity Summary

| Biological Activity | Tested Concentration (µg/mL) | IC50 (µg/mL) | Effectiveness |

|---|---|---|---|

| Antimicrobial (Bacteria) | 100 | - | Significant growth inhibition |

| Cytotoxicity (Epithelial Cells) | - | 250 | Moderate cytotoxicity |

| Antifungal | - | - | Effective against Candida albicans |

| Cell Adhesion | - | - | Enhanced on coated surfaces |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Hexadecyltriphenylsilane, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves silane coupling reactions, where triphenylsilane reacts with hexadecyl halides under inert conditions. Key variables include temperature (60–80°C), solvent choice (e.g., toluene or THF), and catalysts like palladium complexes. Optimization requires systematic variation of parameters (e.g., molar ratios, reaction time) followed by characterization via NMR and HPLC to confirm yield and purity. Challenges include managing moisture sensitivity and byproduct formation. Parallel experiments with controlled conditions are recommended to isolate optimal parameters .

Q. How should researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most effective?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR (¹H, ¹³C, ²⁹Si) : Confirm molecular structure and detect impurities.

- FTIR : Identify functional groups (e.g., Si-C bonds).

- Mass Spectrometry (MS) : Validate molecular weight.

- HPLC/GC : Quantify purity. For reproducibility, ensure consistent calibration standards and document solvent effects. Cross-validate results with multiple techniques to address instrumental limitations .

Advanced Research Questions

Q. What strategies can be employed to address discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) of this compound across different studies?

- Methodological Answer : Conduct meta-analysis of literature data to identify variables causing discrepancies (e.g., synthesis protocols, measurement techniques). Replicate experiments under controlled conditions, using standardized methods (e.g., DSC for thermal stability). Employ statistical tools (e.g., ANOVA) to assess significance of observed differences. Document environmental factors (humidity, storage conditions) that may influence results. Transparent reporting of methods is critical to resolve contradictions .

Q. How can computational modeling (e.g., DFT, molecular dynamics) be integrated with experimental data to predict the stability of this compound under various environmental conditions?

- Methodological Answer :

Parameterization : Use experimental data (e.g., bond dissociation energies from MS) to refine computational models.

Simulate Degradation Pathways : Apply DFT to predict hydrolysis or oxidation mechanisms.

Validation : Compare simulated results with accelerated aging experiments (e.g., exposure to UV light or elevated temperatures).

Challenges include accurately modeling solvent interactions and long-term stability. Cross-disciplinary collaboration between synthetic chemists and computational researchers is advised .

Q. What experimental design considerations are critical when investigating the surface modification capabilities of this compound in nanocomposite materials?

- Methodological Answer :

- Substrate Preparation : Ensure uniform surface activation (e.g., plasma treatment) to enhance silane adhesion.

- Concentration Gradients : Test varying concentrations to identify monolayer formation thresholds (e.g., via AFM or contact angle measurements).

- Environmental Controls : Maintain inert atmospheres to prevent premature hydrolysis.

- Characterization : Use XPS or SEM-EDS to map surface coverage. Include control experiments with unmodified substrates to isolate silane-specific effects .

Q. How can researchers design experiments to evaluate the catalytic activity of this compound in organometallic reactions while minimizing side reactions?

- Methodological Answer :

- Catalyst Screening : Test under varying conditions (temperature, solvent polarity) to identify optimal activity windows.

- Byproduct Analysis : Use GC-MS or in-situ IR to detect intermediates.

- Kinetic Studies : Monitor reaction progress over time to distinguish primary vs. secondary pathways.

- Steric Effects : Explore substituent impacts using analogs (e.g., shorter alkyl chains) to refine mechanistic understanding. Document steric parameters (e.g., Tolman cone angles) to correlate structure with activity .

Methodological Guidance for Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing inconsistencies in spectroscopic data (e.g., NMR peak shifts) for this compound derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier spectra caused by impurities or instrumental drift. Use peak integration software with manual validation to quantify signal ratios. For reproducibility, share raw data and processing parameters (e.g., line-broadening in NMR). Reference established databases (e.g., SDBS) for expected shifts .

Q. How should researchers structure a literature review to identify gaps in the application of this compound in green chemistry?

- Methodological Answer :

Keyword Strategy : Use terms like "silane-based catalysts," "sustainable synthesis," and "this compound applications."

Source Prioritization : Focus on peer-reviewed journals (e.g., ACS, RSC) and avoid non-academic platforms.

Gap Analysis : Tabulate existing studies by application (e.g., catalysis, coatings) and highlight under-explored areas (e.g., biodegradability). Use citation tracking tools to map research trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.